molecular formula C25H17N3O3S B4008527 2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione

2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione

Cat. No.: B4008527
M. Wt: 439.5 g/mol
InChI Key: ZAOJIAXUNIAFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-diones. This compound features a unique structure that combines an indole moiety with a benzothiazole ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S/c1-14-12-15-6-2-5-9-20(15)27(14)22(29)16-10-11-19-21(13-16)32-25(26-19)28-23(30)17-7-3-4-8-18(17)24(28)31/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOJIAXUNIAFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)N=C(S4)N5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb in IPA:H2O solvent at reflux conditions . This method yields the final product with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione apart is its combination of the indole and benzothiazole moieties, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.